tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate
CAS No.: 1289385-77-8
Cat. No.: VC5030276
Molecular Formula: C17H27N3O3
Molecular Weight: 321.421
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289385-77-8 |
|---|---|
| Molecular Formula | C17H27N3O3 |
| Molecular Weight | 321.421 |
| IUPAC Name | tert-butyl 4-(1-pyrazin-2-ylethoxymethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H27N3O3/c1-13(15-11-18-7-8-19-15)22-12-14-5-9-20(10-6-14)16(21)23-17(2,3)4/h7-8,11,13-14H,5-6,9-10,12H2,1-4H3 |
| Standard InChI Key | IHEPEGRKHMYCIS-UHFFFAOYSA-N |
| SMILES | CC(C1=NC=CN=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the 4-position with a (1-(pyrazin-2-yl)ethoxy)methyl group and a tert-butyl carbamate group at the 1-position. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, introduces aromaticity and hydrogen-bonding capabilities, which influence both solubility and receptor interactions .
The spatial arrangement of the pyrazine and piperidine rings has been indirectly inferred from X-ray crystallography data of analogous compounds. For example, tert-butyl 4-(1-(thiazol-2-yl)ethoxy)piperidine-1-carboxylate exhibits a dihedral angle of 33.4° between its heterocyclic and piperidine rings , suggesting similar conformational flexibility in the pyrazine derivative.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.421 g/mol |
| CAS Number | 1289385-77-8 |
| IUPAC Name | tert-Butyl 4-((1-(pyrazin-2-yl)ethoxy)methyl)piperidine-1-carboxylate |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for related piperidine-carboxylates reveal distinct signals for the tert-butyl group (δ ~1.4 ppm) and pyrazine protons (δ ~8.5–9.0 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for the carbonyl group (~1700 cm) and C–N stretches (~1250 cm).
Synthesis and Optimization
Primary Synthetic Route
The synthesis begins with tert-butyl piperidine-1-carboxylate, which undergoes nucleophilic substitution with a pyrazine-containing ethoxymethyl intermediate. The ethoxymethyl group is introduced via reaction with 1-(pyrazin-2-yl)ethanol under Mitsunobu conditions or using a chloroethyl precursor in the presence of a base.
Key Steps:
-
Piperidine Activation: The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
-
Ethoxymethyl Attachment: A pyrazine-substituted ethoxymethyl moiety is grafted onto the piperidine ring via SN2 displacement or coupling reactions.
-
Deprotection (Optional): The Boc group may be removed using acidic conditions (e.g., HCl/dioxane) to yield the free amine for further functionalization .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP | 85–90 |
| Ethoxymethyl Addition | 1-(Pyrazin-2-yl)ethanol, DIAD, PPh | 60–65 |
| Purification | Column chromatography (SiO, hexane/EtOAc) | – |
Industrial-Scale Production
Flow chemistry techniques have been proposed to enhance scalability, particularly in controlling exothermic reactions during ethoxymethyl group addition. Solvent recycling and catalytic hydrogenation are under investigation to improve sustainability.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with the Boc group being particularly labile .
Thermal Behavior
Differential Scanning Calorimetry (DSC) of analogous piperidine-carboxylates shows melting points between 80–120°C, depending on crystallinity . The tert-butyl group contributes to thermal stability, with decomposition temperatures exceeding 200°C.
Recent Advances and Future Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has improved bioavailability in rodent models, with a 3-fold increase in plasma half-life compared to free compound .
Structural Modifications
Ongoing research explores replacing the pyrazine ring with other nitrogen-rich heterocycles (e.g., pyridazine) to enhance target selectivity. Fluorination at the ethoxymethyl chain is also being investigated to boost metabolic stability .
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